2-(3-bromophenyl)-N-(2-methylpropyl)quinoline-4-carboxamide
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Overview
Description
2-(3-bromophenyl)-N-(2-methylpropyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(2-methylpropyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide using reagents like thionyl chloride (SOCl₂) followed by reaction with 2-methylpropylamine.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with substituted phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(2-methylpropyl)quinoline-4-carboxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with various biological pathways, potentially leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxamide: Lacks the bromine atom and the 2-methylpropyl group.
3-Bromoquinoline: Lacks the carboxamide and 2-methylpropyl group.
N-(2-Methylpropyl)quinoline-4-carboxamide: Lacks the bromine atom.
Uniqueness
2-(3-bromophenyl)-N-(2-methylpropyl)quinoline-4-carboxamide is unique due to the combination of the bromine atom, the 2-methylpropyl group, and the quinoline core, which may confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H19BrN2O |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(2-methylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H19BrN2O/c1-13(2)12-22-20(24)17-11-19(14-6-5-7-15(21)10-14)23-18-9-4-3-8-16(17)18/h3-11,13H,12H2,1-2H3,(H,22,24) |
InChI Key |
IUEZQUOVMUXCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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